3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole
Description
3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole is a halogenated and nitrated pyrazole derivative with the molecular formula C₇H₁₀BrN₃O₃ and a molar mass of 264.08 g/mol. It features a bromine atom at the 3-position, a nitro group at the 4-position, and a 1-ethoxyethyl substituent at the 1-position of the pyrazole ring. This compound is synthesized via a Sonogashira reaction starting from ethyl 3-bromo-4-nitro-1H-pyrazole, yielding 75% as white crystals (mp 59–60°C) . Key spectroscopic data include:
- ¹H NMR: δ 1.08 (t, CH₂CH₃), 1.61 (d, CHCH₃), 5.62 (q, NCH), 9.18 (s, Ar-H).
- ¹³C NMR: δ 15.0, 21.1, 64.4, 88.9, 122.3, 132.7, 133.1.
- HRMS: [M+Na]⁺ calculated 285.9798, found 285.9797 .
The 1-ethoxyethyl group enhances solubility and modulates reactivity, making this compound a versatile intermediate for synthesizing bioactive molecules and agrochemicals .
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(1-ethoxyethyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3/c1-3-14-5(2)10-4-6(11(12)13)7(8)9-10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGNCMYDOXOTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole typically involves the bromination of 1-(1-ethoxyethyl)-4-nitro-1H-pyrazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxyethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of 3-azido-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, 3-thiocyanato-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, or 3-methoxy-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole.
Reduction Reactions: Formation of 3-bromo-1-(1-ethoxyethyl)-4-amino-1H-pyrazole.
Oxidation Reactions: Formation of 3-bromo-1-(1-carboxyethyl)-4-nitro-1H-pyrazole.
Scientific Research Applications
Cross-Coupling Reactions
3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole serves as a valuable intermediate in various cross-coupling reactions, including Sonogashira and Negishi reactions. These reactions are pivotal for synthesizing complex organic molecules by forming carbon-carbon bonds. The compound can participate in these reactions due to the presence of both bromine and nitro groups, which enhance its reactivity .
Grignard Reagents
The compound can be transformed into Grignard reagents through the reaction with alkyl magnesium halides. This transformation allows for further functionalization of the pyrazole ring, leading to the synthesis of more complex derivatives. The ethoxyethyl group acts as a protective moiety that can be selectively removed or migrated during synthetic procedures .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit promising antitumor properties. A series of hydroxamic acids derived from this compound have been evaluated for their biological activity, showing potential as therapeutic agents against various cancer types .
Antimicrobial Properties
Similar compounds in the pyrazole family have demonstrated antimicrobial and parasiticidal activities. The nitro group in particular is known for contributing to the biological efficacy of pyrazole derivatives, making them suitable candidates for further pharmacological studies .
Synthesis and Characterization
A study focused on the synthesis of substituted pyrazoles revealed that this compound could be synthesized via electrophilic substitution reactions, yielding high purity products suitable for subsequent reactions . The characterization techniques employed included NMR spectroscopy, which confirmed the structure and purity of the synthesized compounds.
Mechanistic Studies
Mechanistic investigations into the reactivity of this compound in cross-coupling reactions have provided insights into the optimal conditions required for successful transformations. Factors such as solvent choice, temperature, and catalyst type were systematically studied to enhance yields and selectivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and nitro group may participate in electrophilic or nucleophilic interactions, while the pyrazole ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at Position 1
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
- Molecular Formula : C₅H₄BrF₂N₃O₂.
- Key Properties : Molar mass 256.01 g/mol, predicted density 2.06 g/cm³, boiling point 286.9°C, and pKa -5.23 .
4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole
- Molecular Formula : C₉H₁₅BrN₂O.
- Key Properties : Purity 97%, hazards include skin/eye irritation (H315, H319) .
- Comparison : Additional methyl groups at positions 3 and 5 increase steric hindrance, reducing reactivity in substitution reactions compared to the nitro-functionalized target compound.
5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Functional Group Variations
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate
- Key Features : Replaces the nitro group with a carboxylate ester.
- Comparison : The ester group enables diverse derivatization (e.g., hydrolysis to acids), whereas the nitro group in the target compound facilitates reduction to amines or participation in cycloaddition reactions .
3-Bromo-1-(thietan-3-yl)-4-nitro-1H-pyrazole
- Synthesis : Prepared via amine substitution of 3,5-dibromo-1-(thietan-3-yl)-4-nitro-1H-pyrazole.
- Comparison: The thietan-3-yl group (a sulfur-containing ring) confers unique electronic effects and bioactivity, as evidenced by antidepressant activity in related 5-amino-substituted derivatives .
Pyrazole-Thiazole Insecticides
- Example : 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (7d).
- Molecular Weight : 465.94 g/mol .
- Comparison : The 3-chloropyridinyl substituent in these insecticides enhances target specificity, whereas the ethoxyethyl group in the target compound may improve pharmacokinetic properties.
3-Bromo-4-nitro-1H-pyrazole
- Base Compound : Lacks the 1-ethoxyethyl group.
- Comparison : The absence of the ethoxyethyl group reduces steric protection, increasing susceptibility to decomposition under harsh conditions .
Biological Activity
3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its pharmacological potential.
Synthesis
The synthesis of this compound has been explored in various studies. The compound is typically synthesized via a multi-step process involving the bromination and nitration of pyrazole derivatives. For example, it can be synthesized from ethyl 3-bromo-4-nitro-1H-pyrazole through specific reaction conditions that yield the desired product with a significant yield .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antitumor properties. A study assessed various substituted pyrazoles for their ability to inhibit tumor cell growth, suggesting that modifications at the 4-position can enhance efficacy against certain cancer cell lines .
Inhibition of Phosphodiesterases (PDEs)
Pyrazole derivatives have also been investigated for their role as phosphodiesterase inhibitors. Compounds with similar structures have shown promising results in inhibiting PDE5, which is implicated in various cardiovascular diseases. The potential for this compound to act as a PDE inhibitor warrants further investigation .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. In particular, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, indicating potential applications in treating inflammatory conditions .
Case Studies
Several case studies have documented the biological effects of similar pyrazole derivatives:
Study on Antitumor Effects
A series of experiments involving the treatment of cancer cell lines with substituted pyrazoles revealed that certain modifications could lead to enhanced cytotoxicity. For instance, compounds with nitro groups at specific positions demonstrated increased efficacy against breast cancer cells compared to their unsubstituted counterparts .
PDE Inhibition Study
In vivo studies using animal models showed that certain pyrazole derivatives could effectively reduce symptoms associated with heart failure by inhibiting PDE5 activity. This suggests a therapeutic potential for compounds like this compound in cardiovascular diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, and how is purity ensured?
The synthesis of this compound typically starts from ethyl 3-bromo-4-nitro-1H-pyrazole, which undergoes alkylation with 1-ethoxyethyl groups. The reaction is performed at a 0.026 mol scale, followed by recrystallization using a n-hexane:toluene (20:1) mixture to yield white crystals (75% yield, mp 59–60°C). Purity is confirmed via 1H/13C NMR , mass spectrometry (MS) , and high-resolution mass spectrometry (HRMS) . Key characterization data include:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation relies on multinuclear NMR (1H, 13C) to identify substituent environments and MS/HRMS for molecular weight validation. For example, the 1H NMR spectrum resolves the ethoxyethyl group (δ 1.08, 3.37–3.49 ppm) and aromatic proton (δ 9.18 ppm). 13C NMR confirms the quaternary carbons (δ 122.3–133.1 ppm). MS fragmentation patterns further validate the bromine isotopic signature (264/266 m/z) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps, while non-polar mixtures (e.g., hexane:toluene) improve recrystallization efficiency .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., nitro group introduction) minimizes side reactions.
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) could enable functionalization of the bromine substituent for downstream applications .
Q. What strategies are effective in analyzing contradictory spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Pyrazole rings can exhibit tautomeric shifts, requiring variable-temperature NMR or 2D experiments (HSQC, HMBC) to resolve .
- Impurity interference : Recrystallization efficiency and solvent purity must be verified. For example, toluene residues in NMR samples can obscure peaks .
- Isotopic patterns : Bromine’s 1:1 isotopic ratio (79Br/81Br) should align with MS peaks (e.g., m/z 264:266 ratio of 1:1) .
Q. How can the nitro and bromine substituents be leveraged for further functionalization?
The bromine atom at C3 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling aryl or alkyne introductions. The nitro group at C4 can be reduced to an amine for pharmacophore development or converted to other functionalities (e.g., hydroxylamine via catalytic hydrogenation). For example, analogous pyrazole derivatives have been modified with thietane or trifluoromethyl groups to enhance biological activity .
Q. What methodologies are used to evaluate the biological activity of this compound?
- In vitro assays : Testing for enzyme inhibition (e.g., kinases, phosphodiesterases) or receptor binding (e.g., cannabinoid receptors) using radiolabeled probes or fluorescence-based readouts .
- Behavioral studies : Derivatives with nitro and bromine groups have shown antidepressant potential in rodent models (e.g., forced swim test) .
- ADME profiling : Stability in simulated gastric fluid and cytochrome P450 metabolism assays guide medicinal chemistry optimization .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
Cross-validate with independent synthetic batches and ensure consistent recrystallization protocols. For example, the mp of 59–60°C must align with differential scanning calorimetry (DSC) data. If deviations occur, assess:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
